

WB403 as a TGR5 activator

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Compound of Interest

Compound Name: WB403

Cat. No.: B13434502

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An In-depth Technical Guide to **WB403**, a TGR5 Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WB403 is a novel small molecule activator of the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases.[1][2] Characterized by its moderate activation of TGR5, **WB403** potently stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone in glucose homeostasis.[1][3] In preclinical studies, **WB403** has demonstrated significant anti-diabetic effects, including improved glucose tolerance and preservation of pancreatic β -cell mass and function in mouse models of type 2 diabetes.[2][4] A key differentiating feature of **WB403** is its lack of gallbladder filling side effects, a common issue with more potent TGR5 agonists.[1][5] This technical guide provides a comprehensive overview of **WB403**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

Property	Value
IUPAC Name	4-(5-((4-Bromobenzyloxy)-methyl)-4-methylthiazol-2-yl)-2-ethylpyridine[1]
CAS Number	1594041-84-5[1][6]
Molecular Formula	C19H19BrN2OS[1][6]
Molecular Weight	403.34 g/mol [1][6]
SMILES	<chem>CCC1=NC=CC(C2=NC(C)=C(S2)COCC3=CC=C(C=C3)Br)=C1</chem> [6]

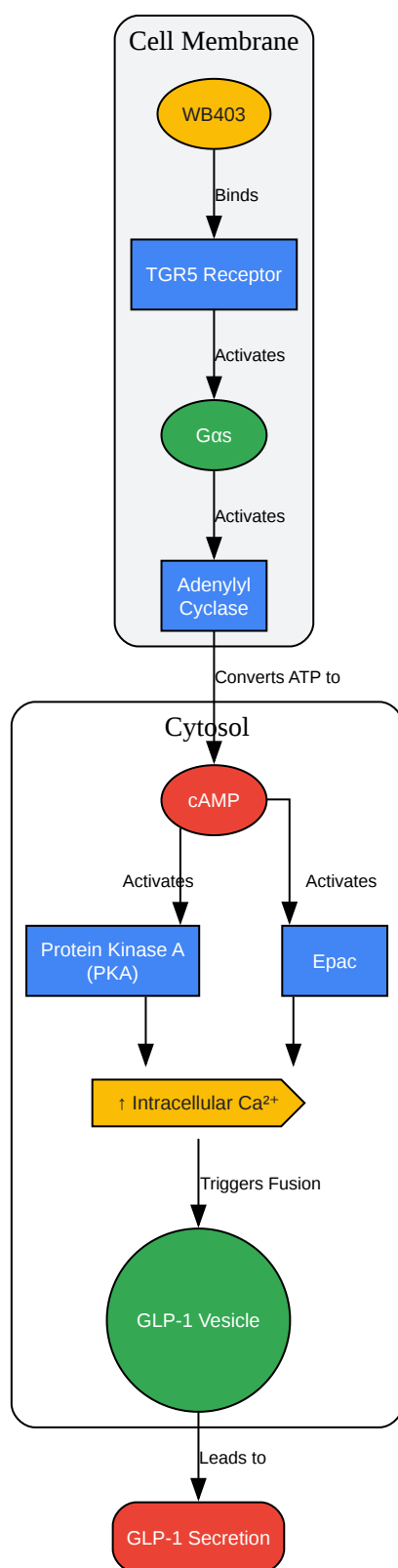
Quantitative Data: In Vitro Activity

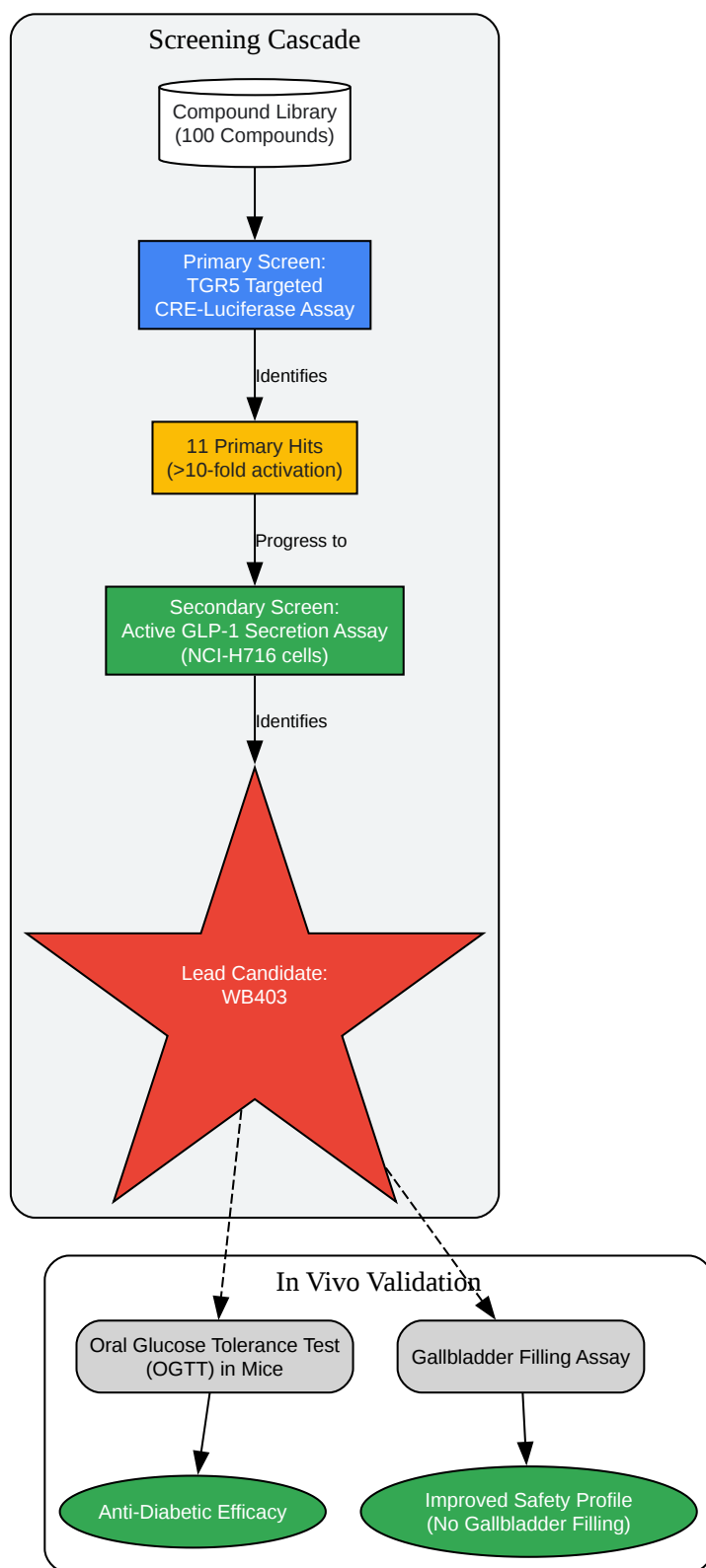
The following table summarizes the in vitro potency of **WB403** in comparison to other known TGR5 agonists. This data highlights **WB403**'s moderate activity profile.

Compound	Target	Assay Type	EC50 (μM)	Reference(s)
WB403	Human TGR5	CRE-Luciferase	5.5	[5][7]
ZY403	Human TGR5	CRE-Luciferase	1.3	[5][7]
Lithocholic acid (LCA)	Human TGR5	-	0.58	[5]
INT-777	Human TGR5	-	0.82	[5]
Chenodeoxycholic acid (CDCA)	Human TGR5	-	4.43	[5]
Cholic acid (CA)	Human TGR5	-	7.72	[5]

Signaling Pathway and Mechanism of Action

WB403 exerts its effects by binding to and activating TGR5, a Gs alpha subunit-coupled receptor.[8][9] This activation initiates a downstream signaling cascade that is crucial for GLP-1 secretion from enteroendocrine L-cells.





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